molecular formula C18H28BClN2O2 B3049535 3-Chloro-2-(4-methylpiperazinomethyl)phenylboronic acid, pinacol ester CAS No. 2096340-35-9

3-Chloro-2-(4-methylpiperazinomethyl)phenylboronic acid, pinacol ester

Cat. No. B3049535
CAS RN: 2096340-35-9
M. Wt: 350.7
InChI Key: ZFOGHCPIVFYEAS-UHFFFAOYSA-N
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Description

“3-Chloro-2-(4-methylpiperazinomethyl)phenylboronic acid, pinacol ester” is a type of boronic ester . Boronic esters, such as pinacol boronic esters, are highly valuable building blocks in organic synthesis . They are generally used in metal-catalyzed C-C bond formation reactions like Suzuki–Miyaura reaction .


Synthesis Analysis

The synthesis of boronic esters involves catalytic protodeboronation. This process is not well developed, but there are protocols available on the functionalizing deboronation of alkyl boronic esters . The catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizes a radical approach .


Molecular Structure Analysis

The molecular structure of “3-Chloro-2-(4-methylpiperazinomethyl)phenylboronic acid, pinacol ester” is represented by the empirical formula C18H28BClN2O2 .


Chemical Reactions Analysis

Boronic esters are involved in various chemical reactions. One of the most common reactions is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . Another reaction is the catalytic protodeboronation of pinacol boronic esters, which allows for formal anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

Safety and Hazards

While specific safety and hazard information for “3-Chloro-2-(4-methylpiperazinomethyl)phenylboronic acid, pinacol ester” is not available, phenylboronic acid pinacol ester, a similar compound, has certain hazards. It is harmful if swallowed and can cause eye irritation, skin irritation, and respiratory irritation .

Future Directions

The future directions in the research and application of boronic esters like “3-Chloro-2-(4-methylpiperazinomethyl)phenylboronic acid, pinacol ester” could involve the development of more efficient and diverse synthetic methods, as well as the exploration of their use in various chemical reactions .

properties

IUPAC Name

1-[[2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-4-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28BClN2O2/c1-17(2)18(3,4)24-19(23-17)15-7-6-8-16(20)14(15)13-22-11-9-21(5)10-12-22/h6-8H,9-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFOGHCPIVFYEAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)Cl)CN3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28BClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101116241
Record name Piperazine, 1-[[2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101116241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-(4-methylpiperazinomethyl)phenylboronic acid, pinacol ester

CAS RN

2096340-35-9
Record name Piperazine, 1-[[2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-4-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2096340-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine, 1-[[2-chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101116241
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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